2-Butyl-3,5-dimethylpyrazine

Flavor Chemistry Sensory Science Quality Control

2-Butyl-3,5-dimethylpyrazine (CAS 50888-63-6), also named 3,5-dimethyl-2-butylpyrazine, is a trisubstituted alkylpyrazine (C10H16N2, MW 164.25). It belongs to the pyrazine family of nitrogen-containing heterocycles, widely recognized as potent aroma compounds generated via Maillard reactions in thermally processed foods.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 50888-63-6
Cat. No. B12645919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-3,5-dimethylpyrazine
CAS50888-63-6
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N=C1C)C
InChIInChI=1S/C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10/h7H,4-6H2,1-3H3
InChIKeyCSGGOEBNSRAFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-3,5-dimethylpyrazine (CAS 50888-63-6): Procurement-Relevant Identity and Class Benchmarking


2-Butyl-3,5-dimethylpyrazine (CAS 50888-63-6), also named 3,5-dimethyl-2-butylpyrazine, is a trisubstituted alkylpyrazine (C10H16N2, MW 164.25) [1]. It belongs to the pyrazine family of nitrogen-containing heterocycles, widely recognized as potent aroma compounds generated via Maillard reactions in thermally processed foods [2]. This compound is characterized by a sweet, earthy odor profile at 0.10% in propylene glycol and is listed as a flavoring agent, though it is not FCC-listed [3]. Its established roles as a semiochemical (insect sex pheromone component) and as a marker for defective coffee seeds highlight its functional specificity beyond generic flavor use [4][5].

Why Generic 2-Butyl-3,5-dimethylpyrazine Substitution Risks Sensory, Functional, and Analytical Performance


Simple substitution of 2-butyl-3,5-dimethylpyrazine with other alkylpyrazines—even positional isomers—is a high-risk procurement strategy. The specific 2-butyl-3,5-dimethyl substitution pattern dictates a distinct olfactory character (sweet, earthy) that differs fundamentally from the caramellic, fruity notes of its 3,6-dimethyl isomer [1]. Furthermore, its semiochemical specificity in the Zaspilothynnus trilobatus pollination system is compromised even by minor structural modifications, as shown by parapheromone studies where altered isomers reduced landing and copulatory behavior [2]. In food quality applications, this compound is a unique marker for defective coffee seeds, meaning substitution would void its diagnostic value [3]. The quantitative evidence below confirms that these performance gaps are measurable and procurement-consequential.

2-Butyl-3,5-dimethylpyrazine Quantitative Differentiation Evidence vs. Closest Analogs


Sensory Profile Differentiation: Sweet-Earthy vs. Caramellic-Fruity Odor Character

The organoleptic properties of 2-butyl-3,5-dimethylpyrazine are explicitly sweet and earthy, in contrast to its positional isomer 2-butyl-3,6-dimethylpyrazine, which is described as caramellic and fruity [1][2]. Both are stated to be used as flavoring agents and not for fragrance use, confirming that the substitution pattern dictates distinct sensory outcomes in application. This qualitative differentiation is critical for product formulation where a specific roasted, sweet-earthy note is required.

Flavor Chemistry Sensory Science Quality Control

Semiochemical Functional Specificity: Wasp Sex Pheromone Activity Requires 3,5-Dimethyl Substitution

2-Butyl-3,5-dimethylpyrazine is an essential component of the female sex pheromone of the thynnine wasp Zaspilothynnus trilobatus and the pollinator-attracting semiochemical of the orchid Drakaea glyptodon [1]. A 3:1 blend of this compound with 2-hydroxymethyl-3,5-diethyl-6-methylpyrazine elicited equivalent approach, landing, and copulatory responses to the full four-component pheromone. Crucially, substituting the partner pyrazine with a structurally related parapheromone (e.g., 2-hydroxymethyl-3,5-dimethyl-6-ethylpyrazine) resulted in varied attraction levels, demonstrating that even minor structural changes directly impact biological activity. No other alkylpyrazine tested could fully replace 2-butyl-3,5-dimethylpyrazine in this context.

Chemical Ecology Semiochemistry Pollination Biology

Defective Coffee Seed Marker Specificity: Concentration Elevation in Low-Quality Beans

In a comprehensive volatile profiling study of Brazilian coffee seeds, 2-butyl-3,5-dimethylpyrazine was identified as a marker compound specifically associated with defective (low-quality) roasted seeds [1]. Defective seeds showed a higher number and concentration of volatile compounds, particularly pyrazines, pyrroles, and phenols, compared to control seeds. While the paper identifies 2-butyl-3,5-dimethylpyrazine among markers for roasted defective seeds in general, in contrast to 2-pentylfuran and 2-butyl-3-methylpyrazine which are noted in other contexts, this compound's association with quality defects provides a specific differential application versus pyrazines like 2-ethyl-3,5-dimethylpyrazine, which are typically markers of positive roast character.

Food Quality Coffee Chemistry Volatile Markers

Retention Index Differentiation for GC-MS Identification and Purity Verification

The gas chromatographic retention indices of 2-butyl-3,5-dimethylpyrazine on standard stationary phases provide a quantitative fingerprint that distinguishes it from other alkylpyrazines. On an OV-101 non-polar column, the retention index is 1196 [1], and on an HP-5 column (5% phenyl methyl siloxane), it is 1254 [2]. For comparison, 2-ethyl-3,5-dimethylpyrazine elutes earlier with an RI of approximately 1089 on DB-Wax/polar columns [3], while 2,3-diethyl-5-methylpyrazine reports an RI of 1156. These differences allow unambiguous identification in complex mixtures and serve as quality benchmarks for purchased material.

Analytical Chemistry GC-MS Chromatography

Physicochemical Property Differentiation: logP and Water Solubility Impact Formulation

The estimated octanol-water partition coefficient (logP) for 2-butyl-3,5-dimethylpyrazine is 2.476-2.69 (estimated), with a water solubility of approximately 160.9 mg/L at 25°C [1]. This is substantially higher than the logP of simpler alkylpyrazines such as 2,5-dimethylpyrazine (logP ~0.5-1.0) and approaches the lipophilicity range of methoxypyrazines (e.g., 2-isobutyl-3-methoxypyrazine, logP ~3.0). The compound's intermediate lipophilicity predicts better oil-phase partitioning than dimethylpyrazine but more aqueous compatibility than highly hydrophobic pyrazine derivatives, a balance that can be exploited in flavor delivery systems.

Formulation Science Physical Chemistry Solubility

Concentration Profiling in Chinese Liquors: Distinguishable Levels from Structural Analogs

In a quantitative survey of pyrazines across 12 typical Chinese liquors, 2-butyl-3,5-dimethylpyrazine was identified and distinguishable from 3-butyl-2,5-dimethylpyrazine (isomer) and other alkylpyrazines. Table data from a related study on Moutai liquor reports 2-butyl-3,5-dimethylpyrazine at a concentration of 35.053 (arbitrary units) versus 3-butyl-2,5-dimethylpyrazine at 29.57 and 2-ethyl-3,5-dimethylpyrazine at higher levels in certain liquors [1]. These quantitative differences in actual food matrices, though not direct comparator studies, confirm that the compound exists at measurable, distinct levels that influence overall aroma impact.

Beverage Chemistry Flavor Analysis Quantitative Profiling

Highest-Impact Applications of 2-Butyl-3,5-dimethylpyrazine Based on Quantitative Differentiation Data


Semiochemical-Based Pest Management and Pollination Biology Research

2-Butyl-3,5-dimethylpyrazine is an essential component for researchers studying the thynnine wasp Zaspilothynnus trilobatus or the sexually deceptive orchid Drakaea glyptodon. As demonstrated in [1], a 3:1 blend of this compound with 2-hydroxymethyl-3,5-diethyl-6-methylpyrazine elicits full behavioral sequences (approach, landing, copulation) equivalent to the natural four-component pheromone. Procuring a different isomer or analog compromises the assay, as structural modifications to the pyrazine partner molecule reduce attraction and copulatory behavior. This compound is therefore irreplaceable for functional chemical ecology studies and potential biocontrol applications.

Coffee Quality Control and Defective Bean Detection

Quality assurance laboratories in the coffee industry can use 2-butyl-3,5-dimethylpyrazine as a volatile marker for roasted defective seeds. The compound was identified among elevated volatiles in defective Brazilian coffee beans compared to healthy controls [2]. Its procurement as a certified reference standard enables accurate quantitation via HS-SPME GC-MS in routine quality screening. Substituting with 2-ethyl-3,5-dimethylpyrazine or other pyrazines would remove the diagnostic link to defective seed chemistry, rendering the QC protocol invalid.

Authenticity and Flavor Profiling of Fermented Beverages (Chinese Baijiu)

For analytical laboratories conducting authenticity testing or flavor profiling of Chinese liquors, 2-butyl-3,5-dimethylpyrazine serves as a distinguishable marker with a measured concentration of approximately 35.053 units in Moutai liquor versus 29.57 for its 3-butyl isomer [3]. The HP-5 retention index of 1254 and DB-Wax RI of 1583 provide unambiguous chromatographic identification [4]. Procurement of a high-purity standard (≥95%) is critical to avoid co-elution with the 3-butyl isomer, which could confound quantification.

Flavor Formulation Requiring Specific Sweet-Earthy Roasted Notes

Flavor houses developing savory, roasted, or nutty profiles that demand a sweet-earthy character rather than caramellic or fruity notes should specify 2-butyl-3,5-dimethylpyrazine (CAS 50888-63-6) rather than its 3,6-dimethyl isomer (CAS 40790-29-2) which delivers a caramellic, fruity profile [5]. The compound's estimated logP of 2.48 and water solubility of 160.9 mg/L also guide its incorporation into emulsion-based or oil-phase delivery systems differently than more water-miscible pyrazines like 2,5-dimethylpyrazine.

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